3-Methyl-4-(methylsulfonamido)benzoic acid

Catalog No.
S1955852
CAS No.
892878-60-3
M.F
C9H11NO4S
M. Wt
229.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-(methylsulfonamido)benzoic acid

CAS Number

892878-60-3

Product Name

3-Methyl-4-(methylsulfonamido)benzoic acid

IUPAC Name

4-(methanesulfonamido)-3-methylbenzoic acid

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12)

InChI Key

ONJNQHFRVKPEAG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C

3-Methyl-4-(methylsulfonamido)benzoic acid is an aromatic sulfonamide compound characterized by a methyl group and a methylsulfonamido functional group attached to a benzoic acid structure. Its molecular formula is C8H9NO4SC_8H_{9}NO_4S and it has a molecular weight of approximately 215.23 g/mol. The compound's structure includes a benzene ring with a methyl group at the meta position (3) and a methylsulfonamido group at the para position (4). This unique arrangement contributes to its chemical properties and biological activities.

  • Carboxylic acids can cause irritation upon contact with skin or eyes.
  • Aromatic amines can have varying toxicity profiles depending on the specific structure [].
, primarily involving the reduction of 3-Methyl-4-nitrobenzoic acid. The process typically includes the following steps:

  • Reduction: The nitro group is reduced using iron powder in the presence of a proton acid, resulting in the formation of the corresponding amine.
  • Neutralization: The reaction mixture is neutralized using sodium carbonate, leading to the precipitation of the desired product.
  • Purification: The precipitate is filtered, washed, and dried to yield 3-Methyl-4-(methylsulfonamido)benzoic acid in high purity and yield (up to 90.1%) .

3-Methyl-4-(methylsulfonamido)benzoic acid exhibits notable biological activity, particularly as an anti-inflammatory agent. It may also possess antibacterial properties due to its sulfonamide moiety, which is known for inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, its structural similarity to other biologically active compounds suggests potential applications in pharmacology and medicinal chemistry.

The primary method for synthesizing 3-Methyl-4-(methylsulfonamido)benzoic acid involves the reduction of 3-Methyl-4-nitrobenzoic acid using reduced iron powder under acidic conditions. The detailed synthesis steps include:

  • Preparation of Reaction Mixture: Combine 3-Methyl-4-nitrobenzoic acid with a quaternary phase transfer catalyst and a stirring solvent.
  • Reduction Reaction: Add reduced iron powder and proton acid, heat to reflux (85-110 °C), and stir for several hours (2-6 hours).
  • Post-reaction Processing: Cool the mixture, add sodium carbonate for neutralization, filter to remove iron residues, and precipitate the product by adjusting the pH with an acid .

3-Methyl-4-(methylsulfonamido)benzoic acid has several applications:

  • Pharmaceuticals: Used as an intermediate in drug development due to its anti-inflammatory and antibacterial properties.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex organic compounds.
  • Research: Utilized in biological studies to explore mechanisms of action related to sulfonamide antibiotics.

Several compounds share structural similarities with 3-Methyl-4-(methylsulfonamido)benzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
3-Methyl-2-(methylsulfonamido)benzoic acid926206-21-51.00
5-Methyl-2-(methylsulfonamido)benzoic acid1017051-55-61.00
4-Methyl-3-(methylsulfonamido)benzoic acid450368-33-90.95
Methyl 2-methanesulfonamidobenzoate716-41-60.92

Uniqueness: The unique positioning of the methylsulfonamido group at the para position relative to the methyl group distinguishes this compound from others in its class, potentially influencing its biological activity and solubility characteristics.

XLogP3

0.8

Dates

Modify: 2023-08-16

Explore Compound Types